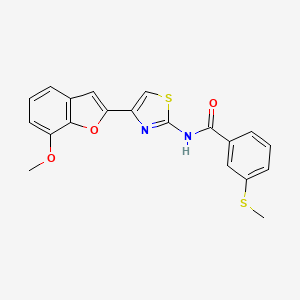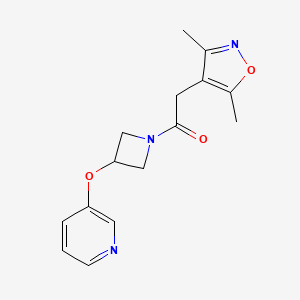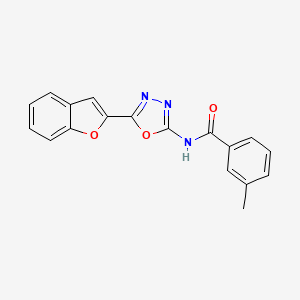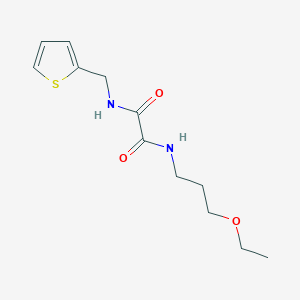![molecular formula C18H24N6O B2919967 4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2097911-75-4](/img/structure/B2919967.png)
4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrimidine derivative with a piperidine and a tetrahydrocinnoline group attached. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, and piperidine is a common organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring with a methoxy group at the 4-position, a piperidine ring attached to the nitrogen at the 1-position, and a tetrahydrocinnoline group attached to the 4-position of the piperidine ring .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. Pyrimidines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, pyrimidine derivatives are stable compounds. They may exhibit varying degrees of solubility in water and organic solvents, depending on the substituents present .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 4-Methoxy-N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine Applications
Organic Electronics
4-Methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine: is a compound that can be utilized in the field of organic electronics. Its molecular structure suggests that it could be involved in the synthesis of organic semiconductors, which are essential for creating flexible electronic devices. These materials are used in organic light-emitting diodes (OLEDs), solar cells, and transistors.
Pharmaceutical Research
The compound’s interaction with various biological targets can be explored for potential therapeutic applications. Its structural complexity allows for the modulation of biological pathways, which could lead to the development of new medications for diseases where the cinnoline or piperidine moiety is relevant.
Catalysis
In catalysis, this compound could act as a ligand for transition metal catalysts. The nitrogen atoms present in the structure may coordinate with metals, facilitating reactions such as hydrogenation or carbon-carbon bond formation, which are pivotal in chemical manufacturing.
Material Science
The unique structure of this compound makes it a candidate for the development of advanced materials. It could be used to create polymers with specific properties, such as enhanced thermal stability or electrical conductivity, which are valuable in various industrial applications.
Agrochemical Research
Compounds with piperidine and pyrimidine structures have been known to exhibit herbicidal or insecticidal properties. This compound could be investigated for its potential use in developing new agrochemicals that are more effective and environmentally friendly.
Analytical Chemistry
This compound can serve as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration processes or as a part of detection systems in chromatography.
Nanotechnology
Due to its potential electronic properties, this compound could be used in the synthesis of nanomaterials. These materials could be applied in the creation of sensors, drug delivery systems, or as components in nanoelectronic devices.
Neurological Research
Given the presence of the tetrahydrocinnolin and piperidin moieties, this compound might interact with neurological receptors or enzymes. This interaction could be studied to understand more about neurological diseases and potentially lead to new treatments or diagnostic tools.
Each of these fields presents a unique set of challenges and opportunities for scientific research. The applications mentioned are based on the structural analysis and known activities of similar compounds, as the specific research on 4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine is not widely documented in the public domain . Further experimental studies would be required to confirm these potential applications.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-25-17-6-9-19-18(21-17)20-14-7-10-24(11-8-14)16-12-13-4-2-3-5-15(13)22-23-16/h6,9,12,14H,2-5,7-8,10-11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSKWOVNPNXIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)


![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2919894.png)

![3-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2919896.png)


![3-allyl-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919900.png)
![(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2919903.png)


![3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2919907.png)